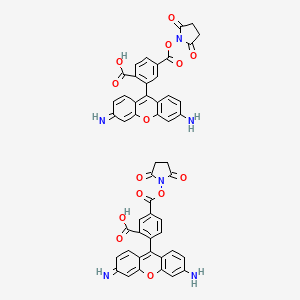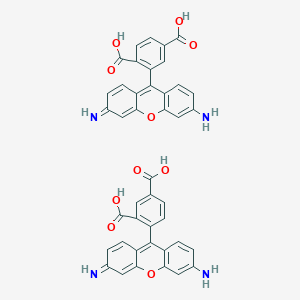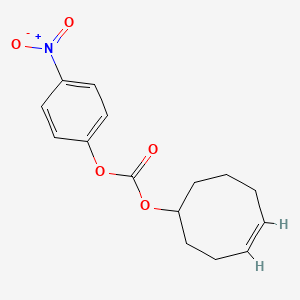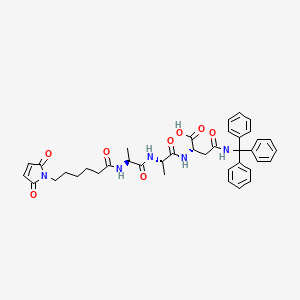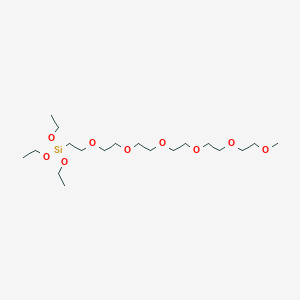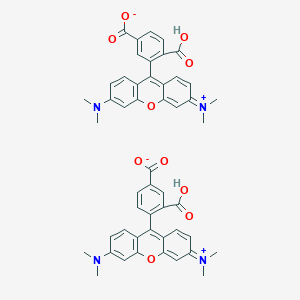
5(6)-Carboxy tetramethyl rhodamine
Overview
Description
5(6)-Carboxy tetramethyl rhodamine is a fluorescent dye commonly used in various scientific applications. It is a derivative of rhodamine, a family of dyes known for their bright fluorescence and stability. This compound is particularly valued for its ability to label biomolecules, making it a crucial tool in molecular biology, biochemistry, and medical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Carboxy tetramethyl rhodamine typically involves the condensation of rhodamine B with phthalic anhydride under acidic conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are also scaled up, often employing high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxy tetramethyl rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can modify the functional groups attached to the rhodamine core, potentially affecting its solubility and binding characteristics.
Substitution: The carboxyl group can participate in substitution reactions, allowing the attachment of different functional groups or biomolecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like carbodiimides (e.g., EDC) are used to facilitate the coupling of the carboxyl group with amines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of conjugates with different biomolecules.
Scientific Research Applications
5(6)-Carboxy tetramethyl rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Commonly employed in fluorescence microscopy to label and visualize cellular components, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays, including flow cytometry and immunoassays, to detect specific biomolecules or pathogens.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Mechanism of Action
The mechanism by which 5(6)-Carboxy tetramethyl rhodamine exerts its effects is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property allows it to act as a marker or probe in various applications. The carboxyl group enables the compound to form covalent bonds with biomolecules, facilitating its use in labeling and detection assays.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A parent compound of 5(6)-Carboxy tetramethyl rhodamine, known for its bright fluorescence.
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Texas Red: A rhodamine derivative with similar applications but different excitation and emission wavelengths.
Uniqueness
This compound is unique due to its carboxyl group, which enhances its ability to conjugate with biomolecules. This feature makes it particularly useful in applications requiring stable and specific labeling, such as in vivo imaging and diagnostic assays.
Properties
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXZPUMKLJOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B8113769.png)
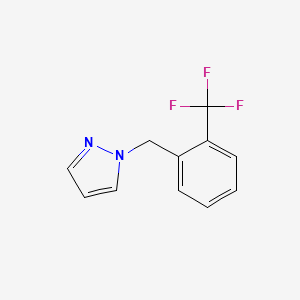

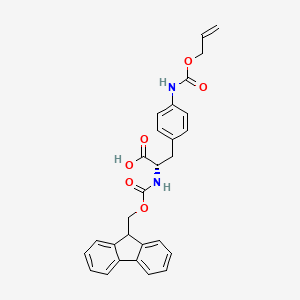
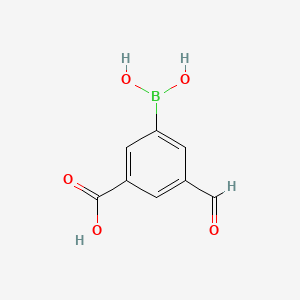
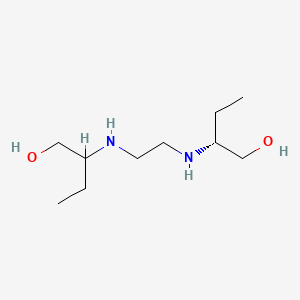
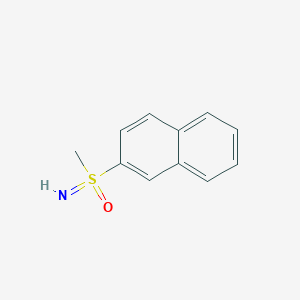
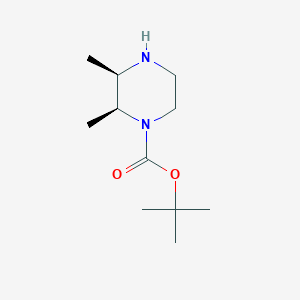
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
